5-Bromo-2-methylbenzo[d]thiazol-6-amine
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Overview
Description
5-Bromo-2-methylbenzo[d]thiazol-6-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The compound has a molecular formula of C8H6BrNS and a molecular weight of 228.11 g/mol . It is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, with a bromine atom and a methyl group attached to the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylbenzo[d]thiazol-6-amine typically involves the bromination of 2-methylbenzo[d]thiazole. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylbenzo[d]thiazol-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
5-Bromo-2-methylbenzo[d]thiazol-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Used in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylbenzo[d]thiazol-6-amine involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes, receptors, and other biomolecules. For example, it may inhibit specific enzymes involved in microbial growth or cancer cell proliferation, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methylbenzo[d]thiazole
- 5-Bromo-2-(methylthio)benzo[d]thiazole
- 6-Bromo-5-methylbenzo[d]thiazol-2-amine
Uniqueness
5-Bromo-2-methylbenzo[d]thiazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl groups contribute to its reactivity and potential biological activities, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C8H7BrN2S |
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Molecular Weight |
243.13 g/mol |
IUPAC Name |
5-bromo-2-methyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C8H7BrN2S/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,10H2,1H3 |
InChI Key |
AFOWYVXLIMBDPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C(=C2)Br)N |
Origin of Product |
United States |
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